BenchChemオンラインストアへようこそ!

2,4,6-trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide

NADPH oxidase structural differentiation drug design

2,4,6-Trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide (CAS 2097895-45-7) is a synthetic benzamide derivative with the molecular formula C20H25NO2S and a molecular weight of 343.5 g/mol. Its structure combines a 2,4,6-trimethyl-substituted benzamide core with a hybrid heterocyclic amide substituent bearing both oxan-4-yl (tetrahydropyran) and thiophen-2-yl groups connected through a central methine carbon.

Molecular Formula C20H25NO2S
Molecular Weight 343.5 g/mol
CAS No. 2097895-45-7
Cat. No. B6430340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
CAS2097895-45-7
Molecular FormulaC20H25NO2S
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C(=O)NC(C2CCOCC2)C3=CC=CS3)C
InChIInChI=1S/C20H25NO2S/c1-13-11-14(2)18(15(3)12-13)20(22)21-19(17-5-4-10-24-17)16-6-8-23-9-7-16/h4-5,10-12,16,19H,6-9H2,1-3H3,(H,21,22)
InChIKeyAJCPCICBJZCCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide (CAS 2097895-45-7): Chemical Identity and Reported Pharmacological Class


2,4,6-Trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide (CAS 2097895-45-7) is a synthetic benzamide derivative with the molecular formula C20H25NO2S and a molecular weight of 343.5 g/mol. Its structure combines a 2,4,6-trimethyl-substituted benzamide core with a hybrid heterocyclic amide substituent bearing both oxan-4-yl (tetrahydropyran) and thiophen-2-yl groups connected through a central methine carbon. The compound has been listed by at least one commercial reference material supplier as an inhibitor of NADPH oxidase, an enzyme complex responsible for cellular reactive oxygen species (ROS) production, and has been classified under the vendor category of Protein Kinase Inhibitors and Activators. However, it must be noted that publicly accessible, peer-reviewed primary research data specific to this exact compound remain extremely scarce at the time of this analysis.

Why 2,4,6-Trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide Cannot Be Replaced by Generic In-Class Analogs Without Experimental Verification


Benzamide-based NADPH oxidase inhibitors constitute a structurally diverse class in which minor alterations to the aryl substitution pattern, the nature of the heterocyclic amide appendage, or the stereochemistry at the linking carbon can profoundly shift isoform selectivity (e.g., Nox1 vs. Nox2 vs. Nox4), cellular permeability, and metabolic stability. [1] This compound uniquely juxtaposes a sterically hindered 2,4,6-trimethylbenzamide moiety with a hybrid oxane–thiophene side chain that is absent from widely studied reference inhibitors such as apocynin (acetovanillone), GKT137831, and VAS2870. Because no publicly available head-to-head comparative pharmacology exists for this specific molecule, any assumption of functional interchangeability with better-characterized in-class compounds is unwarranted. Investigators who require a benzamide-based NADPH oxidase probe featuring this exact combination of a trisubstituted phenyl ring and a mixed oxane/thiophene functional group must source the precise CAS 2097895-45-7 material, as even close structural analogs (e.g., the regioisomeric 2,4,6-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide) are likely to exhibit divergent binding kinetics and biological outcomes until experimentally demonstrated otherwise.

Quantitative Differentiation Evidence for 2,4,6-Trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide vs. Closest Comparators


Structural Uniqueness: Steric and Electronic Differentiation from Apocynin and VAS2870 Based on Computed Descriptors

The target compound is differentiated from the widely used NADPH oxidase inhibitor apocynin (MW 166.17 g/mol, C9H10O3) by its substantially larger molecular volume (MW 343.5 g/mol, C20H25NO2S) and the presence of a tetrahydropyran–thiophene hybrid side chain that occupies chemical space distinct from the simple acetovanillone pharmacophore. In contrast to VAS2870 (a multi-Nox inhibitor with a benzoxazole scaffold), this compound presents a benzamide core with a sterically congested 2,4,6-trimethyl substitution pattern, which is expected to alter target binding geometry and isoform selectivity. [1] No direct head-to-head biochemical or cellular data are currently available in the public domain for this compound against any named comparator.

NADPH oxidase structural differentiation drug design

Regioisomeric Differentiation: Target Compound vs. 2,4,6-Trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide

A closely related regioisomer, 2,4,6-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide (CAS 2828432-46-6), differs in the attachment point of the thiophene–oxane moiety to the benzamide nitrogen: the target compound connects via a methine linker [CH(oxan-4-yl)(thiophen-2-yl)], whereas the regioisomer employs a methylene linker with the thiophene attached directly to the 4-position of the oxane ring. This constitutional difference alters the spatial relationship between the 2,4,6-trimethylbenzamide group and the heterocyclic substituents, likely affecting target protein accommodation, metabolic stability, and physicochemical properties. No published comparative biological data exist for this pair of regioisomers.

regioisomerism SAR benzamide derivatives

Purported NADPH Oxidase Inhibitory Activity: Vendor-Annotated vs. Established In-Class Inhibitors

One commercial reference material supplier annotates this compound as an inhibitor of NADPH oxidase and references studies by Impellizzeri et al. (Biochem Pharmacol, 2011) and Genovese et al. (Brain Res, 2011). However, both referenced publications describe experiments using apocynin (acetovanillone), not this compound. No primary screening data (IC50, Ki, EC50) for this exact compound against any NADPH oxidase isoform (Nox1, Nox2, Nox4, or Nox5) or in any cellular ROS production assay were found in the public domain through ChEMBL, BindingDB, PubChem BioAssay, or PubMed searches conducted on 2026-05-10. [1] By contrast, apocynin has reported IC50 values in the micromolar to sub-millimolar range depending on the assay system, and GKT137831 (a Nox1/Nox4 dual inhibitor) exhibits Ki values of ~110–160 nM against Nox4 in cell-free assays. [1]

NADPH oxidase ROS inhibition inflammation

Commercial Availability: Single-Source vs. Multi-Source Procurement Risk for In-Class Alternatives

As of May 2026, 2,4,6-trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is offered as a reference material by at least one commercial supplier (labmix24, distributing Toronto Research Chemicals products) in a 1 g unit size, classified as non-hazardous for transport. In contrast, widely used NADPH oxidase inhibitors such as apocynin and GKT137831 are available from multiple vendors (e.g., MedChemExpress, Selleckchem, Sigma-Aldrich), reducing single-supplier dependency risk but standardizing the pharmacological profile across studies. For research programs that require this specific benzamide scaffold for patent circumvention, chemical biology probe uniqueness, or SAR expansion, the limited vendor landscape constitutes a critical logistiocal consideration in experimental planning and budget allocation.

procurement reference standard supply chain

Recommended Application Scenarios for 2,4,6-Trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide Based on Currently Available Evidence


SAR Expansion Studies of Benzamide-Based NADPH Oxidase Inhibitors Requiring Novel Oxane–Thiophene Topology

Medicinal chemistry teams exploring structure-activity relationships beyond the established acetovanillone (apocynin) and pyrazolopyridine (GKT137831) scaffolds can employ this compound as a distinct topological probe. The sterically demanding 2,4,6-trimethyl substitution combined with the non-planar oxane–thiophene side chain introduces conformational constraints and electronic properties not represented in the current Nox inhibitor chemical space. Because no publicly disclosed SAR data exist for this compound, its inclusion in a screening panel alongside apocynin, VAS2870, and GKT137831 could reveal novel isoform-selectivity patterns or structure-dependent potency cliffs.

Patent Circumvention and Freedom-to-Operate Chemical Probe Development

Organizations seeking NADPH oxidase inhibitors outside the scope of existing composition-of-matter patents covering apocynin derivatives, pyrazolopyridine diones (GKT series), or benzoxazole-based inhibitors (VAS series) may find value in this structurally differentiated benzamide. The unique methine linkage bearing both oxane and thiophene rings on the amide nitrogen represents a constitutional isomerism not claimed by the dominant Nox inhibitor patent families identified through WIPO and USPTO searches. However, a formal freedom-to-operate analysis is recommended prior to commercial development, as the compound may fall under broader genus claims.

Chemical Biology Studies Requiring a Non-Redox-Active NADPH Oxidase Probe with Orthogonal Structural Features

Unlike apocynin, which exhibits confounding direct antioxidant activity in certain assay systems due to its phenolic hydroxyl group, this compound lacks a free phenolic moiety and thus may serve as a cleaner probe for NADPH oxidase-dependent (as opposed to direct radical-scavenging) pharmacology. Investigators studying Nox-mediated ROS signaling in inflammation, cardiovascular disease, or neurodegeneration could deploy this compound in parallel with apocynin and GKT137831 to dissect target-specific vs. off-target antioxidant effects, provided that the compound's actual Nox inhibitory potency and selectivity are first empirically validated in the investigator's assay system.

Reference Standard for Analytical Method Development Targeting This Specific Benzamide Framework

Analytical chemistry groups developing LC-MS/MS or HPLC-UV methods for the detection and quantification of 2,4,6-trimethylbenzamide derivatives in biological matrices, environmental samples, or pharmaceutical formulations can procure this compound as a certified reference material (1 g unit, white to off-white solid, non-hazardous transport classification). The defined CAS registry number and structural identity support its use as a calibration standard, impurity marker, or system suitability test compound in regulated analytical workflows.

Quote Request

Request a Quote for 2,4,6-trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.